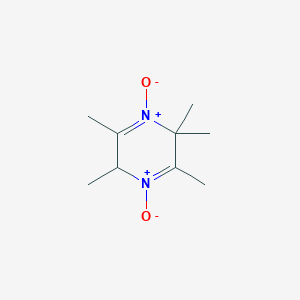
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in many bacterial enzymes. It has been shown to have a number of important biological functions, including the ability to act as an antioxidant, to promote mitochondrial biogenesis, and to enhance cognitive function. In
Mécanisme D'action
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is not yet fully understood, but it is believed to involve the activation of a number of different signaling pathways within cells. 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to activate the transcription factor PGC-1α, which is involved in the regulation of mitochondrial biogenesis. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has a number of important biochemical and physiological effects. It has been shown to promote mitochondrial biogenesis, which can help to improve energy production and reduce the risk of age-related diseases. It also acts as an antioxidant, which can help to protect cells from oxidative damage. In addition, 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to enhance cognitive function, particularly in areas related to memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it a good candidate for use in long-term studies. However, there are some limitations to the use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments. For example, it can be difficult to control the dosage of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, which can make it difficult to compare results between different studies.
Orientations Futures
There are a number of future directions for research on 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide. One area that is of particular interest is the potential role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research include the potential use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide as a dietary supplement to promote mitochondrial biogenesis and improve cognitive function, and the development of new methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide can be achieved through a number of different methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is through the use of microorganisms such as Gluconobacter oxydans and Methylobacterium extorquens. These microorganisms are able to produce 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide through a biosynthetic pathway that involves the conversion of tyrosine to 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide.
Applications De Recherche Scientifique
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been the subject of a great deal of scientific research in recent years, due to its potential health benefits. Some of the most promising areas of research include the role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in promoting mitochondrial biogenesis, its ability to act as an antioxidant, and its potential to enhance cognitive function.
Propriétés
Numéro CAS |
118176-38-8 |
|---|---|
Nom du produit |
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
Clé InChI |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
SMILES canonique |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




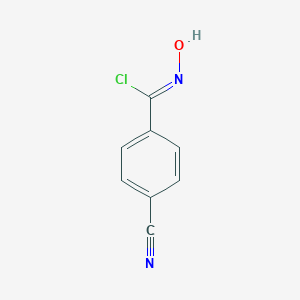
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)



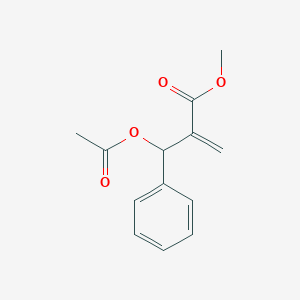
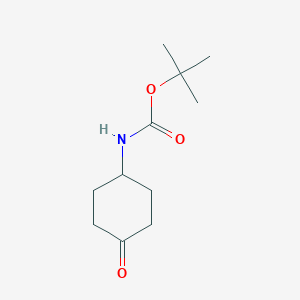
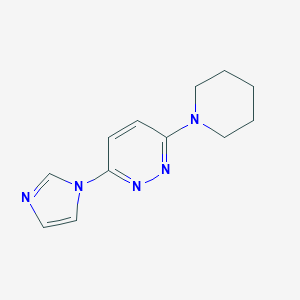
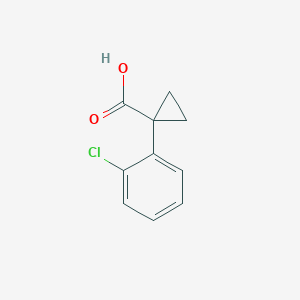
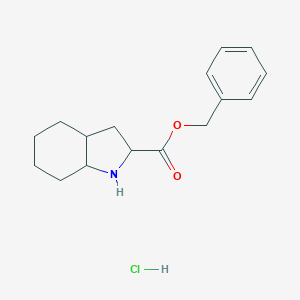
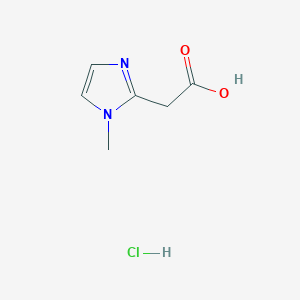

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)